molecular formula C11H14OSi B1354808 4-((Trimethylsilyl)ethynyl)phenol CAS No. 88075-18-7

4-((Trimethylsilyl)ethynyl)phenol

Cat. No.: B1354808
CAS No.: 88075-18-7
M. Wt: 190.31 g/mol
InChI Key: GCOHQMFWLBOIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Trimethylsilyl)ethynyl)phenol: is an organic compound with the molecular formula C11H14OSi. It is characterized by the presence of a phenol group substituted with a trimethylsilyl-ethynyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((Trimethylsilyl)ethynyl)phenol typically involves the reaction of phenol with trimethylsilylacetylene under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-((Trimethylsilyl)ethynyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 4-((Trimethylsilyl)ethynyl)phenol is unique due to the presence of both a phenol group and a trimethylsilyl-ethynyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The presence of the trimethylsilyl group can also enhance the compound’s solubility and compatibility with various solvents .

Properties

IUPAC Name

4-(2-trimethylsilylethynyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOHQMFWLBOIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444327
Record name 4-((Trimethylsilyl)ethynyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88075-18-7
Record name 4-((Trimethylsilyl)ethynyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-TMSE-phenol was prepared in a similar manner as 3-TMSE-phenol, using 4-iodophenol (5.0 g) instead of 3-iodophenol. This gave 3.5 g (82% yield) of a brown oil. 1H NMR (acetone-d6, 300 MHz, ppm): 8.80 (s, 1H, Ar—OH), 7.34 (d, 2H, J=8.4 Hz, Ar—H), 6.85 (d, 2H, J=8.4 Hz, Ar—H), 0.21 (s, 9H, TMS). 13C NMR (CDCl3, 75 MHz, ppm): 156.1, 133.9, 115.6, 115.5, 105.3, 92.7, 0.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((Trimethylsilyl)ethynyl)phenol
Reactant of Route 2
Reactant of Route 2
4-((Trimethylsilyl)ethynyl)phenol
Reactant of Route 3
Reactant of Route 3
4-((Trimethylsilyl)ethynyl)phenol
Reactant of Route 4
Reactant of Route 4
4-((Trimethylsilyl)ethynyl)phenol
Reactant of Route 5
4-((Trimethylsilyl)ethynyl)phenol
Reactant of Route 6
Reactant of Route 6
4-((Trimethylsilyl)ethynyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.